(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile
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Overview
Description
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring and a thiophene ring, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of N-myristoyltransferase, an enzyme crucial for fungal cell membrane synthesis. The compound’s anticancer properties may be linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene derivatives: Compounds such as thiophene-2-carbaldehyde and 2-thiophenecarbonitrile are structurally related and have comparable chemical properties.
Uniqueness
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile stands out due to its unique combination of a benzothiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This unique structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S2/c15-8-11(7-10-5-6-17-9-10)14-16-12-3-1-2-4-13(12)18-14/h1-7,9H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZARDQCPMSKKGR-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CSC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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